molecular formula C23H28N6O B10834850 [1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol

[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol

Cat. No.: B10834850
M. Wt: 404.5 g/mol
InChI Key: JDONBBWFRSZVOY-UHFFFAOYSA-N
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Description

PMID27109571-Compound-25: is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was developed for its potential therapeutic effects in neurological disorders, particularly those involving the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PMID27109571-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl group and a non-classical carbon-hydrogen hinge binder. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: : Industrial production methods for PMID27109571-Compound-25 are not available in the public domain. Typically, such compounds are produced in specialized facilities adhering to good manufacturing practices to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : PMID27109571-Compound-25 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: : Common reagents used in the reactions involving PMID27109571-Compound-25 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products: : The major products formed from the reactions of PMID27109571-Compound-25 are typically derivatives with enhanced potency and selectivity for their target proteins .

Mechanism of Action

Mechanism: : PMID27109571-Compound-25 exerts its effects by selectively inhibiting leucine-rich repeat kinase 2, a protein kinase involved in various cellular processes. This inhibition disrupts the kinase’s activity, leading to changes in downstream signaling pathways .

Molecular Targets and Pathways: : The primary molecular target of PMID27109571-Compound-25 is leucine-rich repeat kinase 2. The compound affects pathways related to cellular growth, differentiation, and survival .

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol

InChI

InChI=1S/C23H28N6O/c1-15-13-16(9-12-24-15)19-17-7-3-2-4-8-18(17)25-21(20(19)22-26-28-29-27-22)23(14-30)10-5-6-11-23/h9,12-13,30H,2-8,10-11,14H2,1H3,(H,26,27,28,29)

InChI Key

JDONBBWFRSZVOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C(=NC3=C2CCCCC3)C4(CCCC4)CO)C5=NNN=N5

Origin of Product

United States

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